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molecular formula C9H10O4 B1590058 Methyl 3-hydroxy-5-methoxybenzoate CAS No. 19520-74-2

Methyl 3-hydroxy-5-methoxybenzoate

Cat. No. B1590058
M. Wt: 182.17 g/mol
InChI Key: MNWFENBPJIWZOZ-UHFFFAOYSA-N
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Patent
US08993757B2

Procedure details

A suspension of methyl 3,5-dihydroxybenzoate (89 mmol, 15 g), potassium carbonate (107 mmol, 14.79 g) and iodomethane (89 mmol, 5.55 ml, 12.66 g) in acetone (300 ml) was stirred at 60° C. for 4 hours. TLC showed a mixture of 3 compounds which were starting material, mono methylated product and demethylated product. After cooling to room temperature, acetone was removed under reduced pressure and the oily residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na2SO4, filtered and evaporated under reduced pressure. The crude product was purified using normal phase chromatography was purified using normal phase chromatography eluting with ethyl acetate and increasing amounts of heptane to give methyl 3-hydroxy-5-methoxybenzoate (6.25 g) as a clear oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.79 g
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13](=O)([O-])[O-].[K+].[K+].IC>CC(C)=O>[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=C(C1)O
Name
Quantity
14.79 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.55 mL
Type
reactant
Smiles
IC
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of 3 compounds which
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
acetone was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
eluting with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of heptane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.25 g
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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